7-Bromo-5-chloro-4-fluoroindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione is a heterocyclic organic compound that belongs to the indoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the indoline core. The indoline structure is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of halogen atoms in the indoline structure can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione derivatives. One common method is the bromination and chlorination of 4-fluoroindoline-2,3-dione. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, under controlled temperature and pressure conditions. The reaction can be catalyzed by various catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives .
Scientific Research Applications
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s halogenated structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for anticancer and antimicrobial agents.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can enhance its binding affinity to certain enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, its fluorinated structure can influence its lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-fluoroindoline-2,3-dione
- 7-Bromo-5-fluoroindoline-2,3-dione
- 6-Bromo-5-fluoroisatin
Uniqueness
Compared to similar compounds, 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione is unique due to the presence of three different halogen atomsThe combination of bromine, chlorine, and fluorine atoms in the indoline structure can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C8H2BrClFNO2 |
---|---|
Molecular Weight |
278.46 g/mol |
IUPAC Name |
7-bromo-5-chloro-4-fluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrClFNO2/c9-2-1-3(10)5(11)4-6(2)12-8(14)7(4)13/h1H,(H,12,13,14) |
InChI Key |
JLHBCGKHBFILSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1Br)NC(=O)C2=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.